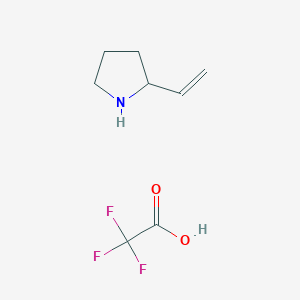

2-Ethenylpyrrolidine, trifluoroacetic acid

Description

Significance of Pyrrolidine (B122466) Architectures in Organic Synthesis

The pyrrolidine framework is a cornerstone in the architecture of countless natural products, pharmaceuticals, and catalysts. researchgate.netnih.gov Its prevalence stems from a combination of inherent structural and chemical properties. The saturated, non-planar nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and biological activity. This stereochemical richness makes it a valuable chiral scaffold in asymmetric synthesis.

Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and nucleophilicity, rendering it a key reactive center for a multitude of chemical transformations. The pyrrolidine moiety is found in essential amino acids like proline and hydroxyproline, as well as in a wide range of alkaloids, including nicotine (B1678760) and hygrine. In medicinal chemistry, the pyrrolidine scaffold is a recurring feature in drugs targeting a diverse set of therapeutic areas.

Overview of Vinylic Heterocycles in Synthetic Chemistry

Vinylic heterocycles are a class of organic compounds characterized by the presence of a carbon-carbon double bond directly attached to or within a heterocyclic ring system. This structural feature bestows upon them a unique reactivity profile, making them valuable building blocks in organic synthesis. The vinyl group can participate in a wide array of chemical transformations, including cycloaddition reactions, transition metal-catalyzed cross-coupling reactions, and various addition reactions.

These compounds serve as versatile synthons for the construction of more complex molecular architectures. For instance, the vinyl group can act as a dienophile or a dipolarophile in cycloaddition reactions, providing a straightforward route to fused or spirocyclic heterocyclic systems. researchgate.netyoutube.com The electronic nature of the vinyl group can be modulated by the heteroatoms within the ring, influencing its reactivity and allowing for fine-tuning of its synthetic applications.

Rationale for the Study of 2-Ethenylpyrrolidine as a Key Synthetic Intermediate

2-Ethenylpyrrolidine, also known as 2-vinylpyrrolidine, is a bifunctional molecule that combines the structural features of a pyrrolidine ring with the reactivity of a vinyl group. This duality makes it a compelling target for study as a key synthetic intermediate. While its isomer, N-vinyl-2-pyrrolidone, is widely known as the monomer for the production of polyvinylpyrrolidone (B124986) (PVP), the synthetic utility of 2-ethenylpyrrolidine lies in its potential as a building block for more complex molecules. mdpi.comnih.govresearchgate.net

The vinyl group at the 2-position of the pyrrolidine ring is poised to engage in a variety of synthetic transformations, including those mentioned for vinylic heterocycles in general. Its participation in cycloaddition reactions, for example, offers a pathway to novel polycyclic alkaloids and other nitrogen-containing natural products. nih.govnih.gov The pyrrolidine nitrogen can be protected or functionalized, providing an additional handle for synthetic manipulation. The study of 2-ethenylpyrrolidine is therefore driven by the prospect of harnessing its unique reactivity for the efficient and stereoselective synthesis of complex target molecules.

Contextualizing Trifluoroacetic Acid as a Counterion and Reagent in Organic Transformations

Trifluoroacetic acid (TFA) is a powerful and versatile tool in organic chemistry, serving multiple roles as a strong acid, a reagent, and a counterion. Its unique combination of properties, including high acidity, volatility, and solubility in organic solvents, makes it indispensable in a wide range of applications.

As a strong acid, TFA is frequently employed to remove acid-labile protecting groups, a critical step in the synthesis of complex molecules such as peptides and oligonucleotides. Its ability to protonate even weakly basic functional groups makes it an effective catalyst for various acid-catalyzed reactions.

In the context of the title compound, the primary role of trifluoroacetic acid is that of a counterion. The basic nitrogen atom of 2-ethenylpyrrolidine is protonated by the strongly acidic TFA, forming a stable salt. The resulting trifluoroacetate (B77799) anion is a weak nucleophile and a poor leaving group, which often imparts desirable properties to the salt, such as crystallinity and stability. In preparative chromatography, TFA is often used as an ion-pairing agent to improve the separation of basic compounds. durham.ac.uk The formation of a trifluoroacetate salt is a common method for the isolation and purification of basic intermediates in organic synthesis. durham.ac.uk

Properties

Molecular Formula |

C8H12F3NO2 |

|---|---|

Molecular Weight |

211.18 g/mol |

IUPAC Name |

2-ethenylpyrrolidine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H11N.C2HF3O2/c1-2-6-4-3-5-7-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7) |

InChI Key |

RIGWXBAJOXNZOU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CCCN1.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenylpyrrolidine and Its Trifluoroacetate Salt

Precursor Synthesis and Ethenyl Group Introduction Strategies

The introduction of an ethenyl (vinyl) group onto a pyrrolidine (B122466) scaffold can be achieved by modifying a pyrrolidine precursor. This involves creating a suitable functional group at the 2-position that can be converted into a double bond.

Approaches via Pyrrolidine Functionalization

One of the most common methods for synthesizing pyrrolidine derivatives involves starting with a readily available pyrrolidine core, such as proline or 4-hydroxyproline, and introducing the desired functionality. mdpi.com To generate a 2-ethenyl substituent, a precursor with a two-carbon chain at the 2-position is typically required, which can then undergo an elimination reaction.

For instance, a protected 2-(2-hydroxyethyl)pyrrolidine can be synthesized and subsequently converted to a derivative with a good leaving group, such as a tosylate or a halide. Treatment with a non-nucleophilic base would then induce an E2 elimination to form the vinyl group. Another approach involves the oxidation of the alcohol to an aldehyde (2-formylpyrrolidine), followed by a Wittig-type reaction to install the double bond.

Methodologies for Vinyl Group Incorporation

The direct incorporation of a vinyl group often relies on established olefination and related reactions. These methods are applicable to precursors such as N-protected 2-formylpyrrolidine.

Wittig Reaction : The reaction of 2-formylpyrrolidine with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), is a classic and effective method for creating the terminal alkene.

Horner-Wadsworth-Emmons (HWE) Reaction : This variation uses a phosphonate (B1237965) carbanion, which often provides better yields and easier removal of byproducts compared to the Wittig reaction.

Hydrosilylation : If a 2-ethynylpyrrolidine (B1368335) precursor is available, a hydrosilylation reaction can be employed to form a vinyl silane. rsc.org This method is a highly efficient way to install vinyl groups. rsc.org

These reactions are summarized in the table below.

| Reaction Type | Precursor | Key Reagents | Product |

| Wittig Reaction | N-Boc-2-formylpyrrolidine | Ph₃P=CH₂ | N-Boc-2-ethenylpyrrolidine |

| HWE Reaction | N-Boc-2-formylpyrrolidine | (EtO)₂P(O)CH₂Na | N-Boc-2-ethenylpyrrolidine |

| Elimination | N-Boc-2-(2-bromoethyl)pyrrolidine | Potassium tert-butoxide | N-Boc-2-ethenylpyrrolidine |

| Hydrosilylation | N-Boc-2-ethynylpyrrolidine | HSiCl₃, Catalyst | N-Boc-2-ethenylpyrrolidine |

De Novo Pyrrolidine Ring Formation with Ethenyl Moieties

De novo strategies construct the pyrrolidine ring from acyclic precursors, incorporating the ethenyl group during the cyclization process. This approach is particularly powerful for controlling stereochemistry. mdpi.com

Cycloaddition Reactions in 2-Ethenylpyrrolidine Synthesis

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, offering a highly atom-economical route to complex ring systems. libretexts.org For pyrrolidines, [3+2] cycloadditions are especially prominent. nih.gov

The [3+2] cycloaddition reaction of an azomethine ylide with an alkene (a dipolarophile) is one of the most powerful methods for synthesizing the pyrrolidine ring. wikipedia.orgrsc.org Azomethine ylides are nitrogen-based 1,3-dipoles that can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the ring-opening of an aziridine. wikipedia.orgnih.gov

To synthesize a 2-ethenylpyrrolidine derivative via this method, one of the reactants must contain the vinyl moiety.

Scenario 1: The Dipolarophile Contains the Vinyl Group. The reaction of a simple azomethine ylide (e.g., generated from sarcosine (B1681465) and formaldehyde) with a dienophile like 1,4-pentadiene (B1346968) could potentially yield a 2-ethenylpyrrolidine, although regioselectivity can be a challenge.

Scenario 2: The Azomethine Ylide Precursor Contains the Vinyl Group. A more controlled approach involves using an α-amino acid or an aldehyde with a pendant vinyl group. For example, the condensation of an amino ester with an α,β-unsaturated aldehyde can generate an azomethine ylide that undergoes an intramolecular cycloaddition to form a bicyclic pyrrolidine structure. rsc.org

A general scheme for this intermolecular reaction is shown below:

| Azomethine Ylide Source | Dipolarophile | Conditions | Resulting Moiety |

| Imine of Glycine Ester | Buta-1,3-diene | Heat or Lewis Acid | 2-Ethenylpyrrolidine |

| Aziridine Ring Opening | Buta-1,3-diene | Heat or Lewis Acid | 2-Ethenylpyrrolidine |

| Aldehyde + Amino Acid | Buta-1,3-diene | Heat, TFA (catalytic) | 2-Ethenylpyrrolidine |

Trifluoroacetic acid (TFA) is sometimes used in catalytic amounts to facilitate the generation of unstabilized azomethine ylides for these cycloadditions. nih.gov

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. nih.gov Its application to the direct synthesis of a five-membered pyrrolidine ring is not straightforward. However, it can be used to create precursors that are later converted to 2-ethenylpyrrolidine.

One relevant strategy involves the use of vinyl-substituted nitrogen-containing heterocycles as dienophiles. nih.govdigitellinc.com For instance, a vinyl-substituted imine could act as a dienophile in a Diels-Alder reaction. The resulting cycloadduct, a tetrahydropyridine (B1245486) derivative, could then potentially be subjected to ring contraction to yield a pyrrolidine.

Ring-Closing Metathesis Strategies for Ethenylpyrrolidine Construction

Ring-closing metathesis (RCM) has emerged as a powerful and atom-economical strategy for the formation of cyclic structures. Specifically, ring-closing enyne metathesis (RCEYM) provides an efficient pathway to pyrrolidine derivatives bearing a conjugated diene moiety, which can be subsequently reduced to afford the 2-ethenylpyrrolidine structure. This reaction typically involves an acyclic precursor containing both an alkene and an alkyne, which cyclizes in the presence of a ruthenium catalyst.

The synthesis of various pyrrolidine derivatives has been successfully achieved from enyne substrates that include a basic or nucleophilic nitrogen atom. organic-chemistry.org These reactions proceed under mild conditions and are noted for not requiring an ethylene (B1197577) gas atmosphere. nih.gov The choice of catalyst is crucial for the reaction's efficiency.

| Catalyst | Substrate Type | Conditions | Outcome | Reference |

| Grubbs' Catalyst (1st Gen) | N-containing enyne | CH2Cl2, rt | Effective, but requires longer reaction times. | organic-chemistry.org |

| Grubbs' Catalyst (2nd Gen) | N-containing enyne | CH2Cl2, rt | Higher activity and shorter reaction times. | organic-chemistry.org |

The mechanism is believed to proceed via the coordination of the ruthenium carbene with the alkyne moiety first, initiating the metathesis cascade that results in the cyclized product. organic-chemistry.org This methodology has been applied to construct chiral pyrrolidine cores, highlighting its utility in asymmetric synthesis. nih.govnih.gov

Intramolecular Cyclization Pathways

A diverse array of intramolecular cyclization reactions serves as a primary means of constructing the pyrrolidine ring. These methods rely on the formation of a single bond to close a pre-functionalized linear substrate.

One notable approach is the tandem hydrozirconation-cyclization of chiral N-allyl oxazolidines. This diastereoselective method utilizes the Schwartz reagent for hydrozirconation, followed by a Lewis acid-mediated cyclization to yield the pyrrolidine ring. nih.gov

Other significant intramolecular cyclization strategies include:

Reductive Cyclization of Enynes: Cobalt complexes can catalyze the reductive cyclization of enynes using hydrogen gas as the reductant, providing the corresponding cyclized products without issues of olefin isomerization or over-reduction.

Hydroamination/Reduction of Alkynes: A transition-metal-free approach using triethylsilane (Et3SiH) and a catalytic amount of iodine enables the intramolecular hydroamination and subsequent reduction of unactivated alkynes, yielding disubstituted pyrrolidines with high diastereoselectivity.

Palladium-Catalyzed Aza-Wacker-Type Cyclization: This oxidative cyclization involves the intramolecular attack of an amide onto a palladium-activated alkene, forging a new C-N bond to form the heterocyclic ring. nih.gov

Gold-Catalyzed Tandem Reactions Towards Pyrrolidine Derivatives

Gold catalysis has gained prominence for its ability to activate alkynes and allenes toward nucleophilic attack, enabling complex tandem or cascade reactions that rapidly build molecular complexity. nih.gov These reactions are particularly effective for synthesizing highly substituted pyrrolidine derivatives.

A powerful gold-catalyzed tandem reaction involves the hydroamination of an alkyne, subsequent iminium ion formation, and a concluding allylation step. wikipedia.org This process allows for the expedient construction of pyrrolidines that feature a tetrasubstituted carbon stereocenter. The reaction proceeds cleanly under optimized conditions using a gold catalyst system, such as Ph₃PAuCl and AgSbF₆, often in the presence of an acid co-catalyst. wikipedia.org

Another innovative approach is the gold-catalyzed tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides. This method combines chiral tert-butylsulfinimine chemistry with gold catalysis to produce a variety of enantioenriched pyrrolidines in excellent yields and with high enantioselectivities. nih.gov

Stereoselective Synthesis of 2-Ethenylpyrrolidine

Controlling the stereochemistry at the C2 position of the pyrrolidine ring is of paramount importance for its application in pharmaceuticals and as chiral ligands or catalysts. Several strategies have been developed to achieve high levels of stereoselectivity.

Asymmetric Catalysis in Ethenylpyrrolidine Formation

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product. In the context of pyrrolidine synthesis, organocatalysis has become a particularly powerful tool. Catalysts derived from proline, such as diarylprolinol silyl (B83357) ethers, are highly effective in promoting asymmetric transformations that can lead to chiral pyrrolidine precursors. mdpi.com

These catalysts operate by forming chiral enamine or iminium ion intermediates with the substrates, which then react in a highly face-selective manner. For instance, cinchona-derived bifunctional amino-squaramide catalysts have proven effective in asymmetric cascade reactions to produce highly substituted pyrrolidines with excellent enantio- and diastereoselectivities. rsc.org The development of an asymmetric 'clip-cycle' synthesis, which involves an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid, represents another advanced strategy for accessing enantioenriched pyrrolidines. whiterose.ac.uk

Chiral Pool Approaches Utilizing Proline Derivatives

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products, such as amino acids and sugars. L-proline and its derivatives are exemplary chiral pool starting materials for the synthesis of complex chiral pyrrolidines. nih.gov

Synthetic strategies often involve the stereoselective functionalization of the proline ring. For example, the α-methylation of fully protected trans-4-hydroxyproline can be achieved, followed by separation of diastereoisomers, to serve as a precursor for more complex prolinamide-based organocatalysts. mdpi.com This approach leverages the inherent stereochemistry of proline to direct the formation of new stereocenters. Ring-closing metathesis (RCM) has also been successfully applied to proline derivatives to construct fused bicyclic systems containing a chiral pyrrolidine core. nih.gov

Diastereoselective Control in Cyclization Reactions

Achieving diastereoselective control is crucial when the substrate already contains one or more stereocenters, and the cyclization reaction creates a new one. The goal is to control the relative configuration of the newly formed stereocenter in relation to the existing ones.

A highly diastereoselective synthesis of pyrrolidine-2,3-diones has been reported through a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement. This sequence provides densely functionalized pyrrolidinone products containing an all-carbon quaternary stereocenter with excellent diastereoselectivity. nih.gov

Another powerful method involves a tethered aza-Wacker cyclization of alkenyl phosphoramidates. By equipping the phosphoramidate (B1195095) tether with a specific auxiliary, such as 5-chloro-8-quinolinol, it is possible to achieve exceptionally high diastereoselectivity (>20:1) in the palladium-catalyzed oxidative cyclization. The auxiliary is thought to chelate to the palladium center, directing the cyclization to occur from a specific face.

| Method | Key Feature | Diastereoselectivity | Reference |

| Cyclization/Allylation/Claisen | One-pot, three-component reaction | High | nih.gov |

| Tethered Aza-Wacker Cyclization | Use of a chelating auxiliary | >20:1 |

These methods underscore the power of substrate and reagent control in directing the stereochemical outcome of cyclization reactions to afford specific diastereomers of substituted pyrrolidines.

Enantioselective Organocatalytic Routes

The asymmetric synthesis of 2-substituted pyrrolidines, including those with alkenyl groups like 2-ethenylpyrrolidine, is a significant area of research in organic chemistry. Organocatalysis has emerged as a powerful tool for these transformations, offering metal-free alternatives that can provide high levels of stereocontrol. While a direct, single-step organocatalytic route to 2-ethenylpyrrolidine is not extensively documented under that specific name, analogous syntheses of substituted pyrrolidines suggest viable pathways.

One prominent strategy involves the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral pyrrolidine-based organocatalysts, such as diarylprolinol silyl ethers. This approach facilitates the construction of the pyrrolidine ring with high enantioselectivity. The resulting nitro-substituted pyrrolidine can then be further functionalized to introduce the ethenyl group at the C2 position.

Another relevant methodology is the diastereoselective allylation of chiral imines, which can be derived from readily available chiral pool materials like (R)-glyceraldehyde acetonide. The addition of an allyl group via a Grignard reagent to the imine sets the stereochemistry at what will become the C2 position of the pyrrolidine ring. Subsequent intramolecular cyclization, often achieved through a hydrozirconation/iodination sequence, yields the 2-allylpyrrolidine (B1599746). The terminal alkene of the allyl group can then, in principle, be isomerized to an internal vinyl group, though this transformation can be challenging and may require specific catalysts.

A summary of representative organocatalytic approaches that can be adapted for the synthesis of chiral 2-alkenylpyrrolidines is presented in the table below.

| Organocatalytic Strategy | Key Transformation | Typical Catalyst | Potential for 2-Ethenylpyrrolidine Synthesis |

| Michael Addition | Conjugate addition of a carbonyl compound to a nitroalkene | Diarylprolinol silyl ethers | Establishes the pyrrolidine core with high enantioselectivity; requires subsequent functional group manipulation to introduce the ethenyl group. |

| Diastereoselective Allylation | Addition of an allyl nucleophile to a chiral imine | Not catalyst-controlled, but relies on a chiral auxiliary | Forms a 2-allylpyrrolidine precursor; requires subsequent isomerization of the double bond. |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene | Chiral metal complexes or organocatalysts | A powerful method for constructing the pyrrolidine ring; the choice of dipolarophile would be critical for introducing the ethenyl group. |

These organocatalytic routes underscore the modularity and potential for creating a variety of substituted pyrrolidines with high enantiomeric purity. The specific application to 2-ethenylpyrrolidine would likely involve a multi-step sequence, where the key organocatalytic step establishes the crucial stereocenter at the C2 position.

Formation and Isolation of 2-Ethenylpyrrolidine, Trifluoroacetic Acid Salt

The formation of a trifluoroacetic acid (TFA) salt of 2-ethenylpyrrolidine is a standard acid-base reaction. This process is often utilized in the final stages of a synthesis, particularly when the amine has been protected with an acid-labile group like a tert-butoxycarbonyl (Boc) group. The use of TFA for deprotection conveniently yields the trifluoroacetate (B77799) salt of the free amine.

The reaction between 2-ethenylpyrrolidine, a secondary amine, and trifluoroacetic acid, a strong organic acid, is an equilibrium process that strongly favors the formation of the corresponding salt, 2-ethenylpyrrolidinium trifluoroacetate.

2-Ethenylpyrrolidine + CF₃COOH ⇌ [2-Ethenylpyrrolidinium]⁺[CF₃COO]⁻

Trifluoroacetic acid is a potent acid with a pKa of approximately 0.23 in water, making it significantly more acidic than typical carboxylic acids. Pyrrolidine and its derivatives are moderately basic, with the pKa of the conjugate acid of pyrrolidine being around 11.3. The large difference in pKa values between trifluoroacetic acid and the conjugate acid of 2-ethenylpyrrolidine indicates that the proton transfer is thermodynamically highly favorable.

The equilibrium constant (Keq) for this acid-base reaction can be estimated from the pKa values of the participating acids (the conjugate acid of 2-ethenylpyrrolidine and trifluoroacetic acid). A larger Keq signifies that the equilibrium lies far to the right, favoring the salt. In non-aqueous organic solvents, where such salt formations are often carried out, the equilibrium is also expected to strongly favor the products due to the strong proton-donating ability of TFA and the proton-accepting nature of the amine.

The efficiency of the salt formation is typically very high, often quantitative, due to the favorable acid-base thermodynamics. The isolation of the salt is usually achieved by precipitation from a non-polar solvent or by evaporation of the solvent and excess TFA. The resulting salt is generally a crystalline solid or an oil, depending on the specific properties of the amine and the solvent used.

The purity of the isolated 2-ethenylpyrrolidine trifluoroacetate salt is crucial for its subsequent use. Several analytical techniques can be employed for its assessment:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the 2-ethenylpyrrolidinium cation. ¹⁹F NMR is a particularly useful tool for quantifying the amount of trifluoroacetate counterion present. nih.gov

Mass Spectrometry (MS): This technique can be used to confirm the mass of the 2-ethenylpyrrolidinium cation.

Ion Chromatography (IC): IC is a sensitive method for the quantitative determination of trifluoroacetate and other potential anionic impurities. thermofisher.comresearchgate.net

Capillary Electrophoresis (CE): CE can also be employed for the quantification of the trifluoroacetate counterion. nih.gov

Elemental Analysis: This provides the percentage composition of carbon, hydrogen, nitrogen, oxygen, and fluorine, which can be compared to the calculated values for the pure salt.

The table below summarizes the common analytical methods for purity assessment of amine trifluoroacetate salts.

| Analytical Technique | Information Provided |

| ¹H and ¹³C NMR | Structural confirmation of the cation. |

| ¹⁹F NMR | Quantification of the trifluoroacetate anion. nih.gov |

| Mass Spectrometry | Confirmation of the molecular weight of the cation. |

| Ion Chromatography | Quantification of trifluoroacetate and other anions. thermofisher.comresearchgate.net |

| Capillary Electrophoresis | Quantification of the trifluoroacetate anion. nih.gov |

| Elemental Analysis | Determination of the elemental composition of the salt. |

It is important to note that residual TFA can be challenging to remove completely, and its presence can affect the accuracy of biological assays and the physicochemical properties of the compound. nih.govnih.gov Therefore, careful purification and rigorous purity assessment are essential steps in the preparation of 2-ethenylpyrrolidine, trifluoroacetic acid.

Chemical Reactivity and Transformative Potential of 2 Ethenylpyrrolidine, Trifluoroacetic Acid

Reactions Involving the Ethenyl Moiety

The vinyl group is an electron-rich pi-system, making it susceptible to a variety of addition and functionalization reactions. The protonated nitrogen atom in the pyrrolidine (B122466) ring can withdraw electron density, which may affect the regioselectivity and rate of these reactions.

Electrophilic Additions to the Vinyl Group

Electrophilic addition reactions to the ethenyl group of 2-ethenylpyrrolidine are expected to proceed via the formation of a carbocation intermediate. According to Markovnikov's rule, the electrophile (typically a proton) will add to the terminal carbon of the vinyl group, leading to the formation of a more stable carbocation on the carbon adjacent to the pyrrolidine ring. This carbocation is stabilized by the lone pair of electrons on the nitrogen atom. tandfonline.com

The general mechanism involves the initial attack of the pi-bond of the vinyl group on an electrophile (E+), followed by the attack of a nucleophile (Nu-) on the resulting carbocation.

A common example is the hydrohalogenation with hydrogen halides (HX). The proton adds to the terminal carbon, and the halide ion then attacks the more substituted carbocation. wikipedia.org

| Reactant (HX) | Product | Reaction Conditions |

| HCl | 2-(1-chloroethyl)pyrrolidinium trifluoroacetate (B77799) | Typically in an inert solvent |

| HBr | 2-(1-bromoethyl)pyrrolidinium trifluoroacetate | Typically in an inert solvent |

| HI | 2-(1-iodoethyl)pyrrolidinium trifluoroacetate | Typically in an inert solvent |

This table is based on the general principles of electrophilic addition and Markovnikov's rule.

Another important electrophilic addition is hydration, which is typically acid-catalyzed. The addition of water across the double bond would yield a secondary alcohol.

Cycloaddition Reactions with External Dienophiles/Dipolarophiles

The ethenyl group of 2-ethenylpyrrolidine can participate in cycloaddition reactions. As a dienophile, it can react with conjugated dienes in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction, to form a six-membered ring. nih.gov The reactivity of the vinyl group as a dienophile is influenced by the electron-withdrawing effect of the protonated pyrrolidine ring.

In a typical Diels-Alder reaction, 2-ethenylpyrrolidine would react with a diene, such as butadiene, upon heating to yield a cyclohexene (B86901) derivative.

The vinyl group can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings. nih.govnih.govorganic-chemistry.org

| Dipole | Dipolarophile | Product |

| Phenyl Azide | 2-Ethenylpyrrolidine | 1-phenyl-4-(pyrrolidin-2-yl)-1,2,3-triazole |

| Benzonitrile Oxide | 2-Ethenylpyrrolidine | 3-phenyl-5-(pyrrolidin-2-yl)-4,5-dihydroisoxazole |

This table illustrates potential [3+2] cycloaddition reactions based on known reactivity patterns.

Polymerization and Oligomerization Studies of 2-Ethenylpyrrolidine

The vinyl group of 2-ethenylpyrrolidine allows it to undergo polymerization, similar to its well-studied neutral analogue, N-vinylpyrrolidone (NVP). chemrxiv.org Radical polymerization is a common method for polymerizing vinyl monomers. researchgate.netrsc.org The process is initiated by a radical initiator, which adds to the vinyl group, creating a new radical that propagates by adding to subsequent monomer units.

The polymerization of 2-ethenylpyrrolidine, trifluoroacetic acid would likely proceed via a free-radical mechanism, initiated by thermal or photochemical decomposition of an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.

Table of Polymerization Initiators and Conditions:

| Initiator | Solvent | Temperature (°C) | Resulting Polymer |

| AIBN | Isopropanol | 60-80 | Poly(2-ethenylpyrrolidinium trifluoroacetate) |

| Benzoyl Peroxide | Toluene | 70-90 | Poly(2-ethenylpyrrolidinium trifluoroacetate) |

| Di-tert-butyl peroxide | Organic Solvents | ~120 | Poly(2-ethenylpyrrolidinium trifluoroacetate) nih.gov |

This table is based on typical conditions for the radical polymerization of N-vinylpyrrolidone.

The kinetics of the polymerization, including the rates of initiation, propagation, and termination, would be influenced by the nature of the solvent and the initiator used.

Transition Metal-Catalyzed Functionalizations of the Ethenyl Group

Transition metal catalysis offers a powerful tool for the functionalization of the ethenyl group. Reactions such as the Heck reaction and Suzuki coupling can be employed to form new carbon-carbon bonds.

The Heck reaction involves the palladium-catalyzed coupling of the vinyl group with an aryl or vinyl halide. This reaction would lead to the formation of a substituted styrene-like derivative of pyrrolidine.

In a Suzuki coupling reaction, the vinyl group could potentially be coupled with an organoboron compound in the presence of a palladium catalyst and a base. N-vinylpyridinium salts have been shown to be effective electrophilic coupling partners in Suzuki reactions.

Examples of Potential Transition Metal-Catalyzed Reactions:

| Reaction | Coupling Partner | Catalyst | Product |

| Heck Reaction | Iodobenzene | Pd(OAc)2, PPh3, Base | 2-(2-phenylethenyl)pyrrolidinium trifluoroacetate |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh3)4, Base | 2-(2-phenylethenyl)pyrrolidinium trifluoroacetate |

This table illustrates potential applications of common cross-coupling reactions to 2-ethenylpyrrolidine.

Reactivity at the Pyrrolidine Nitrogen

Nucleophilic Reactivity of the Deprotonated Pyrrolidine

In the presence of a strong base, the protonated pyrrolidine nitrogen can be deprotonated to generate the neutral 2-ethenylpyrrolidine. This free secondary amine is nucleophilic and can participate in a variety of reactions. organic-chemistry.org

Upon treatment with a sufficiently strong base, the resulting pyrrolidinide anion would be a potent nucleophile. This anion could then react with various electrophiles, such as alkyl halides, in N-alkylation reactions to form N-substituted 2-ethenylpyrrolidines. The choice of base and reaction conditions is crucial to avoid competing reactions at other sites of the molecule.

Table of Potential N-Alkylation Reactions:

| Alkylating Agent | Base | Product |

| Methyl Iodide | Sodium Hydride | 1-methyl-2-ethenylpyrrolidine |

| Benzyl Bromide | Potassium tert-butoxide | 1-benzyl-2-ethenylpyrrolidine |

| Ethyl Bromoacetate | Lithium diisopropylamide | Ethyl 2-(2-ethenylpyrrolidin-1-yl)acetate |

This table provides hypothetical examples of the N-alkylation of deprotonated 2-ethenylpyrrolidine based on general principles of amine alkylation.

The nucleophilicity of the deprotonated nitrogen makes it a versatile handle for introducing a wide range of functional groups onto the pyrrolidine ring, further expanding the synthetic utility of this compound.

Role of Protonated Pyrrolidinium (B1226570) Ion in Reaction Mechanisms

The protonation of the nitrogen atom in 2-ethenylpyrrolidine by trifluoroacetic acid is a fundamental step that significantly influences its reactivity. The formation of the 2-ethenylpyrrolidinium ion has several important consequences for the molecule's participation in reaction mechanisms.

Activation of the Vinyl Group: The electron-withdrawing nature of the protonated nitrogen atom (pyrrolidinium ion) enhances the electrophilicity of the ethenyl (vinyl) group. This activation makes the double bond more susceptible to nucleophilic attack, a key step in various addition and cyclization reactions.

Directing Group for Stereocontrol: The bulky and charged nature of the protonated pyrrolidinium group can act as a stereodirecting element. In reactions where new stereocenters are formed, the pyrrolidinium ion can sterically hinder one face of the molecule, leading to preferential attack from the less hindered side and influencing the stereochemical outcome of the reaction.

Influence on Reaction Pathways: The presence of the protonated nitrogen can alter the preferred reaction pathway. For instance, in acid-catalyzed reactions, the protonated form may favor pathways that proceed through stabilized cationic intermediates, which might not be accessible under neutral or basic conditions. Research on related vinyl-substituted nitrogen heterocycles has shown that acid catalysis is crucial for transformations such as hydrolysis, where proton transfer to the vinyl group is the rate-determining step.

N-Functionalization and Derivatization Studies

The nitrogen atom of the pyrrolidine ring is a prime site for functionalization, allowing for the synthesis of a diverse range of derivatives with tailored properties. While direct N-functionalization of 2-ethenylpyrrolidine can be achieved, the presence of trifluoroacetic acid introduces both opportunities and challenges.

N-Alkylation and N-Acylation: The lone pair of the nitrogen in 2-ethenylpyrrolidine is readily available for nucleophilic attack on alkylating and acylating agents. However, in the presence of TFA, the nitrogen is protonated, rendering it non-nucleophilic. Therefore, N-functionalization typically requires deprotonation or the use of reaction conditions that can overcome the stability of the pyrrolidinium trifluoroacetate salt. In related systems, such as the synthesis of N-alkyl-2-pyrrolidones from glutamic acid, reductive N-alkylation has been successfully employed. Similarly, N-acylation reactions can be performed, often using stronger acylating agents or by carefully controlling the reaction pH. For example, the use of trifluoroacetic anhydride (B1165640) (TFAA) in combination with TFA is a known method for the trifluoroacetylation of amino groups.

Derivatization via the Ethenyl Group: The ethenyl group serves as a handle for a wide array of derivatization reactions. These include, but are not limited to:

Addition Reactions: Halogenation, hydrohalogenation, and hydration of the double bond can introduce new functional groups at the 2-position of the pyrrolidine ring.

Cycloaddition Reactions: The ethenyl group can participate in cycloaddition reactions, such as [4+2] and [2+2] cycloadditions, to construct more complex polycyclic structures.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can be used to truncate the ethenyl group, yielding a formyl group at the 2-position, which can then be further manipulated.

The interplay between the reactivity of the nitrogen and the ethenyl group, modulated by the presence of trifluoroacetic acid, allows for a rich and diverse chemistry.

Influence of the Trifluoroacetate Counterion on Reactivity and Selectivity

The trifluoroacetate anion (CF₃COO⁻), formed from the dissociation of trifluoroacetic acid, is not merely a spectator in the chemical transformations of the 2-ethenylpyrrolidinium ion. Its properties can significantly influence the course and outcome of reactions.

General Acid Catalysis by Trifluoroacetic Acid

Trifluoroacetic acid is a strong organic acid (pKa ≈ 0.23) and a versatile catalyst for a multitude of organic reactions. Its high acidity allows it to efficiently protonate even weakly basic substrates, initiating catalytic cycles. In the context of 2-ethenylpyrrolidine, TFA acts as a general acid catalyst, facilitating reactions that are accelerated by proton transfer. This includes rearrangements, condensations, and the removal of acid-labile protecting groups. The low boiling point of TFA (72.4 °C) is an added practical advantage, as it can be easily removed from the reaction mixture upon completion.

Anion Effects on Reaction Pathways and Stereocontrol

The nature of the counterion can have a profound impact on the reactivity and selectivity of reactions involving charged intermediates. The trifluoroacetate anion, being the conjugate base of a strong acid, is a poor nucleophile. This property is crucial as it minimizes side reactions where the counterion might compete with the desired nucleophile.

Furthermore, the trifluoroacetate anion can influence the stereochemical course of a reaction through ion pairing effects. The association of the trifluoroacetate anion with the 2-ethenylpyrrolidinium cation can create a specific chiral environment around the reactive centers. This ion pair can influence the transition state geometry of a reaction, thereby affecting the stereoselectivity. The extent of this influence is dependent on factors such as solvent polarity and the specific reaction mechanism. Studies on other catalytic systems have demonstrated that the choice of counterion can be a critical parameter in achieving high levels of stereocontrol.

Solvent Effects of Trifluoroacetic Acid in Organic Reactions

Trifluoroacetic acid is a highly polar and protic solvent capable of dissolving a wide range of organic and inorganic compounds. Its ability to form strong hydrogen bonds and its high dielectric constant make it an excellent medium for reactions involving polar or charged species. When used as a solvent, TFA can:

Stabilize Cationic Intermediates: The polar nature of TFA can effectively solvate and stabilize cationic intermediates, thereby lowering the activation energy for reactions proceeding through such species.

Promote Ionization: TFA can facilitate the ionization of substrates, creating reactive electrophiles that can then undergo further transformations.

Alter Reaction Mechanisms: The use of TFA as a solvent can sometimes lead to different reaction outcomes compared to the same reaction carried out in less acidic or less polar solvents. For example, in the reaction of certain 2-alkylidenepyrrolidines with TFA, the formation of a Friedel-Crafts acylation product was observed, a reaction pathway that is highly dependent on the strongly acidic and polarizing nature of the reaction medium.

The following table summarizes the key properties of trifluoroacetic acid relevant to its role in the chemistry of 2-ethenylpyrrolidine:

| Property | Value | Implication in Reactions of 2-Ethenylpyrrolidine |

| pKa | ~0.23 | Efficient protonation of the pyrrolidine nitrogen, enabling acid catalysis. |

| Boiling Point | 72.4 °C | Facile removal from reaction mixtures. |

| Dielectric Constant | High | Stabilization of charged intermediates and transition states. |

| Nucleophilicity of CF₃COO⁻ | Low | Minimizes side reactions involving the counterion. |

| Solvating Ability | High for polar/charged species | Can be used as a solvent to promote reactions involving ionic species. |

Mechanistic Investigations of Key Transformations

While specific mechanistic studies on the transformations of "2-Ethenylpyrrolidine, trifluoroacetic acid" are not extensively documented in the literature, plausible mechanisms can be proposed for key reactions based on established principles of organic chemistry and studies of related systems.

One notable transformation is the acid-catalyzed conversion of 2-alkylidenepyrrolidines to pyrroles. In a related study, treatment of a 2-alkylidenepyrrolidine with TFA led to the formation of a pyrrole (B145914). A plausible mechanism for such a transformation involving 2-ethenylpyrrolidine would likely proceed through the following steps:

Protonation: The pyrrolidine nitrogen is protonated by TFA to form the 2-ethenylpyrrolidinium ion.

Tautomerization/Isomerization: An acid-catalyzed isomerization could occur, leading to the formation of an enamine intermediate within the ring system.

Oxidation/Aromatization: Subsequent oxidation, potentially facilitated by air or another oxidant present in the reaction mixture, would lead to the aromatic pyrrole ring. The driving force for this step is the formation of the stable aromatic system.

Another significant reaction pathway observed is the Friedel-Crafts acylation of the resulting pyrrole by TFA. This suggests that under the reaction conditions, the initially formed pyrrole can act as a nucleophile, attacking the electrophilic carbonyl carbon of another molecule of TFA or trifluoroacetic anhydride (which can be formed in situ). This highlights the dual role of TFA as both a catalyst for the initial transformation and a reagent in a subsequent reaction.

Further detailed mechanistic studies, including kinetic analysis, isotopic labeling, and computational modeling, would be necessary to fully elucidate the intricate reaction pathways and the precise roles of the protonated pyrrolidinium ion and the trifluoroacetate counterion in the diverse reactivity of this system.

Isotope Labeling Experiments:No studies employing isotopic tracers to investigate the reaction mechanisms or metabolic pathways of 2-Ethenylpyrrolidine, trifluoroacetic acid have been published.

While research exists for broader categories of related compounds, such as pyrrolidine derivatives, these findings are not directly applicable to the specific trifluoroacetic acid salt of 2-Ethenylpyrrolidine. The explicit focus of the requested article on this singular compound prevents the inclusion of data from analogous but distinct chemical entities.

This lack of specific data highlights a potential area for future chemical research. The synthesis and characterization of 2-Ethenylpyrrolidine, trifluoroacetic acid and the subsequent investigation of its reactivity would be necessary to provide the detailed insights required for the proposed analysis. Until such studies are conducted and published, a deep dive into its reaction intermediates, kinetics, and mechanistic pathways remains speculative.

Stereochemical Aspects in 2 Ethenylpyrrolidine, Trifluoroacetic Acid Chemistry

Configurational Stability and Stereomutation Pathways

The configurational stability of the stereocenter at the C2 position of the pyrrolidine (B122466) ring is a crucial factor in its application in asymmetric synthesis. For 2-substituted pyrrolidines, this stability is generally high under normal conditions, allowing for the isolation of enantiomerically pure forms. The C2 carbon, being an sp³-hybridized center, maintains its tetrahedral geometry, and the substituents are not prone to spontaneous inversion.

However, stereomutation, or the interconversion of stereoisomers, can potentially occur under specific chemical conditions. One possible pathway for the epimerization of the C2 center in a 2-substituted pyrrolidine could involve the transient formation of an achiral intermediate, such as an iminium ion. This could be facilitated by oxidation or the use of specific reagents, but it is not a spontaneous process. For 2-ethenylpyrrolidine, the vinyl group itself does not directly participate in reactions that would lead to racemization at the C2 center under typical organic chemistry conditions.

The stability of the chiral center is paramount for the use of 2-ethenylpyrrolidine as a chiral building block or catalyst. The robustness of the stereocenter ensures that the desired stereochemical information is retained throughout a synthetic sequence.

Conformational Analysis of 2-Ethenylpyrrolidine Scaffold

The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common puckered conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). In substituted pyrrolidines, the substituents will preferentially occupy positions that minimize steric interactions.

For a 2-substituted pyrrolidine like 2-ethenylpyrrolidine, the ethenyl group can be oriented in either a pseudo-axial or a pseudo-equatorial position. The equilibrium between these conformers is influenced by the steric bulk of the substituent and any non-covalent interactions. Generally, a substituent at the C2 position will favor a pseudo-equatorial orientation to minimize steric hindrance with the hydrogen atoms on the pyrrolidine ring.

The puckering of the pyrrolidine ring is often described by two forms, termed "UP" and "DOWN". researchgate.netresearchgate.netnih.gov These designations refer to the displacement of the C4 and C5 carbons relative to the plane defined by the other three ring atoms. The preferred pucker is influenced by the nature and position of substituents. While extensively studied in proline residues within peptides, the specific puckering preference for 2-ethenylpyrrolidine is not widely documented. researchgate.netresearchgate.netnih.gov

The presence of a trifluoroacetic acid counterion can further influence the conformation of the 2-ethenylpyrrolidine scaffold. The trifluoroacetate (B77799) anion can form a salt with the protonated nitrogen atom of the pyrrolidine ring. This interaction can affect the ring's puckering and the orientation of the ethenyl substituent through electrostatic interactions and hydrogen bonding. The exact conformational preference would likely require detailed computational modeling or experimental techniques such as NMR spectroscopy for elucidation.

Table 1: Possible Conformations of the 2-Ethenylpyrrolidine Ring

| Conformation | Description |

| Envelope (C_s) | One atom is out of the plane of the other four. |

| Twist (C_2) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. |

Chiroptical Properties and Their Correlation with Stereochemistry

Chiroptical properties, such as optical rotation and circular dichroism (CD), are essential for characterizing the stereochemistry of chiral molecules. For 2-ethenylpyrrolidine, the specific rotation ([α]_D) would have a distinct value and sign for each enantiomer, allowing for the determination of enantiomeric excess.

The CD spectrum of 2-ethenylpyrrolidine would exhibit Cotton effects corresponding to the electronic transitions of the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter at C2 and the conformation of the pyrrolidine ring and the ethenyl group.

Table 2: Chiroptical Techniques for Stereochemical Analysis

| Technique | Principle | Information Obtained |

| Optical Rotation | Measures the rotation of plane-polarized light by a chiral molecule. | Sign and magnitude of rotation, enantiomeric excess. |

| Circular Dichroism (CD) | Measures the differential absorption of left and right circularly polarized light. | Information about the absolute configuration and conformation of the molecule. |

Diastereoselective and Enantioselective Transformations Guided by the Pyrrolidine Stereocenter

The chiral center at the C2 position of the 2-ethenylpyrrolidine scaffold can serve as a powerful stereodirecting element in various chemical transformations. This is a cornerstone of asymmetric synthesis, where a pre-existing stereocenter in a molecule is used to control the formation of new stereocenters.

In diastereoselective reactions, the chiral 2-ethenylpyrrolidine moiety can influence the approach of a reagent to a prochiral center elsewhere in the molecule, leading to the preferential formation of one diastereomer over another. For instance, if the nitrogen of the pyrrolidine is part of a larger molecule, the pyrrolidine ring can block one face of a reactive site, directing an incoming reagent to the opposite face.

In enantioselective catalysis, chiral 2-substituted pyrrolidines are widely used as organocatalysts or as ligands for metal catalysts. sci-hub.ru For example, derivatives of proline (2-carboxypyrrolidine) are highly effective in a variety of enantioselective reactions. Similarly, a chiral 2-ethenylpyrrolidine derivative could potentially be employed as a chiral catalyst or ligand. The stereocenter at C2 would create a chiral environment around the catalytic center, enabling the selective formation of one enantiomer of the product.

The development of synthetic methods that utilize the stereocenter of 2-substituted pyrrolidines to achieve high levels of stereocontrol is an active area of research. nih.govnih.govresearchgate.net These methods provide access to a wide range of enantiomerically enriched compounds that are valuable in medicinal chemistry and materials science. nih.gov

Table 3: Examples of Stereoselective Transformations Involving Pyrrolidine Scaffolds

| Transformation | Role of Pyrrolidine Stereocenter |

| Asymmetric Aldol (B89426) Reaction | The chiral pyrrolidine acts as an organocatalyst, creating a chiral enamine intermediate that reacts enantioselectively with an aldehyde. |

| Asymmetric Michael Addition | The pyrrolidine-based catalyst directs the nucleophilic attack on an α,β-unsaturated carbonyl compound in an enantioselective manner. |

| Diastereoselective Alkylation | The pyrrolidine ring shields one face of a nearby prochiral center, leading to the preferential formation of one diastereomer upon alkylation. |

Applications in Advanced Organic Synthesis

2-Ethenylpyrrolidine as a Chiral Building Block

The unique structural features of 2-ethenylpyrrolidine provide a powerful platform for the stereocontrolled synthesis of complex molecules. The pyrrolidine (B122466) ring offers a rigid chiral backbone, while the vinyl group serves as a versatile handle for a wide array of chemical transformations.

The pyrrolidine motif is a ubiquitous structural element in a vast number of alkaloids and other natural products. nih.govresearchgate.netsci-hub.cat 2-Ethenylpyrrolidine serves as a key chiral precursor in the synthesis of various alkaloid families, including pyrrolizidine (B1209537) and indolizidine alkaloids. nih.govresearchgate.netkib.ac.cnnih.govresearchgate.netglobethesis.com For instance, N-iodoacetyl-2-vinylpyrrolidine, derived from L-proline, has been utilized in palladium(0)-catalyzed cyclization reactions to form the core structure of pyrrolizidines. nih.gov

In the synthesis of alexine (B40350), a polyhydroxylated pyrrolizidine alkaloid, and its stereoisomers, synthetic strategies have involved the use of chiral precursors that lead to functionalized pyrrolidines. researchgate.netkib.ac.cn One approach involves the reaction of a protected d-arabinofuranose (B83111) derivative with vinylmagnesium bromide to introduce the vinyl group, which is then elaborated to form the pyrrolizidine skeleton. researchgate.net Another strategy employs the ozonolysis of a 5-vinylpyrrolidine derivative, followed by reduction, to construct the necessary stereocenters for the alexine core. nih.gov These examples highlight the utility of the vinyl group as a key functional handle for building the intricate structures of natural products.

The vinyl group of 2-ethenylpyrrolidine is an excellent participant in cycloaddition reactions, providing a direct route to the construction of complex polycyclic and spirocyclic frameworks. These structural motifs are of significant interest in medicinal chemistry and materials science.

The synthesis of spirocyclic pyrrolidines, which are important scaffolds in drug discovery, has been achieved through various synthetic strategies. researchgate.netwhiterose.ac.uknih.govrsc.orgbeilstein-journals.org One notable method involves the asymmetric 'clip-cycle' synthesis where a Cbz-protected bis-homoallylic amine is reacted with a thioacrylate via alkene metathesis. The subsequent enantioselective intramolecular aza-Michael cyclization, catalyzed by a chiral phosphoric acid, yields 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines with high enantioselectivities. nih.gov

Furthermore, spiro[pyrrolidine-2,3′-quinolione] derivatives have been synthesized asymmetrically using proline as a chiral starting material. whiterose.ac.uk These methods demonstrate the potential for creating complex spirocyclic systems with high stereocontrol. The synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives has also been reported, showcasing the versatility of pyrrolidine derivatives in constructing diverse spirocyclic frameworks. mdpi.com

The reactive nature of the vinyl group in 2-ethenylpyrrolidine allows for its transformation into a variety of other functional groups and heterocyclic systems. This versatility makes it a valuable precursor for the synthesis of advanced and functionally diverse heterocyclic scaffolds.

For example, the vinyl group can be functionalized through reactions such as hydroboration-oxidation to introduce a hydroxyl group, which can then be used for further synthetic elaborations. kib.ac.cn Ozonolysis of the vinyl group provides a route to aldehydes, which are versatile intermediates for a range of transformations. kib.ac.cnnih.gov

Moreover, the synthesis of novel 1-vinyl-2-pyrrolidone derivatives with functional groups at the 3-position has been achieved through a one-pot reaction of the carboxamide anion of 1-vinyl-2-pyrrolidone with cyclic precursors. This approach allows for the introduction of various functionalities, including amine and sulfonic acid groups, leading to the preparation of functionalized polyvinylpyrrolidones. nih.gov

Utilization as a Ligand or Organocatalyst Precursor

The chiral pyrrolidine backbone of 2-ethenylpyrrolidine makes it an excellent starting point for the design and synthesis of chiral ligands for metal-catalyzed reactions and for the development of purely organic catalysts. These catalysts are instrumental in achieving high levels of enantioselectivity in a wide range of chemical transformations.

A plethora of chiral ligands and organocatalysts have been developed based on the pyrrolidine scaffold. nih.govresearchgate.netnih.govmdpi.comnih.govnih.govmdpi.com The synthesis of these derivatives often involves the modification of the pyrrolidine nitrogen and/or the functionalization of the ring. Trifluoroacetic acid (TFA) is frequently employed in these synthetic sequences for the removal of protecting groups, such as the N-Boc group. nih.gov

For instance, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized from chiral imines derived from (R)-glyceraldehyde acetonide. mdpi.com The synthesis involves a diastereoselective allylation followed by a sequential hydrozirconation/iodination reaction to form the pyrrolidine ring. mdpi.com

Furthermore, C2-symmetric pyrrolidine-derived squaramides have been synthesized and utilized as recyclable organocatalysts. beilstein-journals.org The design of these catalysts often aims to create a well-defined chiral environment around the active site to maximize stereocontrol. The development of chiral phosphorus ligands, which are crucial for many asymmetric hydrogenations and other transformations, has also seen significant contributions from pyrrolidine-based structures. mdpi.commdpi.com

Derivatives of 2-ethenylpyrrolidine have been extensively evaluated as organocatalysts in a variety of asymmetric transformations, most notably in Michael additions and aldol (B89426) reactions. mdpi.comresearchgate.netnih.gov These reactions are fundamental carbon-carbon bond-forming processes in organic synthesis.

In the asymmetric Michael addition of aldehydes to nitroolefins, newly synthesized pyrrolidine-based organocatalysts have demonstrated high efficiency, achieving enantioselectivities of up to 85% ee. mdpi.com The performance of these catalysts can be influenced by factors such as the catalyst structure, solvent, and the presence of additives.

Similarly, in asymmetric aldol reactions, various prolinamide and dipeptide organocatalysts derived from pyrrolidine have been shown to provide good to excellent yields and enantioselectivities. nih.govresearchgate.net The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile simultaneously, has been a particularly successful strategy. nih.govresearchgate.net

Below are tables summarizing the performance of some pyrrolidine-derived organocatalysts in asymmetric Michael additions and aldol reactions.

Table 1: Performance of Pyrrolidine-Derived Organocatalysts in Asymmetric Michael Addition

| Catalyst | Electrophile | Nucleophile | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| Pyrrolidine with bulky C2 substituent | trans-β-nitrostyrene | 3-phenylpropionaldehyde | 95-99 | 70:30 - 78:22 | ~68 (syn), 44-63 (anti) |

| (R, R)-DPEN-based thiourea | Nitroalkenes | Cycloketones | 88-99 | 9:1 | 76-99 (syn) |

Table 2: Performance of Pyrrolidine-Derived Organocatalysts in Asymmetric Aldol Reactions

| Catalyst | Electrophile | Nucleophile | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (ee, %) |

| Proline-based dipeptides | Aromatic aldehydes | Ketones | Good to Excellent | - | High |

| Pyrrolidinyl Ferrocene-Containing Ligands (in Rh-catalyzed hydrogenation) | Dehydroamino acid esters | H₂ | Full conversion | - | >99.9 |

| Pyrrolidinyl Ferrocene-Containing Ligands (in Rh-catalyzed hydrogenation) | α-aryl enamides | H₂ | Full conversion | - | 97.7 |

Development of Novel Synthetic Methodologies Utilizing the Compound's Unique Reactivity

The trifluoroacetic acid salt of 2-ethenylpyrrolidine presents a unique combination of a reactive vinyl group and a pyrrolidinium (B1226570) cation. The strong electron-withdrawing effect of the protonated nitrogen atom significantly modulates the electronic properties of the vinyl moiety, rendering it a versatile building block in a variety of advanced organic syntheses. This unique reactivity has been harnessed to develop novel synthetic methodologies, particularly in the realms of cycloaddition reactions and cationic polymerization.

Enhanced Dienophilic Reactivity in Diels-Alder Reactions

The formation of the trifluoroacetic acid salt of 2-ethenylpyrrolidine enhances its reactivity as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The protonation of the pyrrolidine nitrogen lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group, thereby facilitating the reaction with electron-rich dienes. This activation strategy is analogous to the use of Lewis acids to promote cycloadditions with other vinyl-substituted nitrogen heterocycles. rsc.org

Research on similar systems, such as vinylpyridines, has demonstrated that Brønsted or Lewis acid activation can lead to excellent yields and control over regioselectivity and stereoselectivity in Diels-Alder reactions. rsc.org For instance, the reaction of a vinyl-substituted azaarene with an unactivated diene can be significantly accelerated in the presence of an acid. This principle can be extended to 2-ethenylpyrrolidine, where the trifluoroacetic acid not only acts as a catalyst but also as a means to generate the reactive dienophilic species in situ.

To illustrate the effect of acid activation on the outcome of Diels-Alder reactions involving vinyl-substituted nitrogen heterocycles, the following data from a study on a related system is presented.

Table 1: Effect of Lewis Acid Activation on the Diels-Alder Reaction of a Vinylazaarene with Isoprene rsc.org

| Entry | Lewis Acid | Yield (%) | Regioisomeric Ratio |

|---|---|---|---|

| 1 | None (Thermal) | <5 | N/A |

| 2 | BF₃·OEt₂ | 75 | 4:1 |

| 3 | Sc(OTf)₃ | 82 | 10:1 |

This table is illustrative and based on data for a related vinylazaarene system to demonstrate the principle of acid-catalyzed enhancement of reactivity and selectivity.

Cationic Polymerization Initiated by Trifluoroacetic Acid

The trifluoroacetic acid salt of 2-ethenylpyrrolidine can also serve as a monomer in cationic polymerization. The protonation of the vinyl group by the strong acid can generate a carbocationic species that initiates the polymerization process. This is a well-established mechanism for the polymerization of other vinyl compounds, such as 2-ethenylfuran, using trifluoroacetic acid as an initiator. researchgate.netdntb.gov.ua

The polymerization would proceed via the successive addition of monomer units to the growing polymer chain, with the trifluoroacetate (B77799) anion acting as the counter-ion. The molecular weight and polydispersity of the resulting polymer can be controlled by varying the reaction conditions, such as the monomer-to-initiator ratio, temperature, and solvent. The resulting poly(2-ethenylpyrrolidinium trifluoroacetate) could have interesting properties and applications as a polyelectrolyte or a functional polymer after neutralization.

Table 2: General Conditions for Cationic Polymerization of Vinyl Monomers

| Parameter | Condition |

|---|---|

| Initiator | Trifluoroacetic Acid |

| Monomer | 2-Ethenylpyrrolidine |

| Solvent | Dichloromethane, 1,2-Dichloroethane |

This table outlines typical conditions for the cationic polymerization of vinyl monomers initiated by a strong acid.

Asymmetric Catalysis with Chiral Derivatives

The principles of using pyrrolidine-based structures in asymmetric organocatalysis are well-documented. unibo.it Chiral derivatives of 2-ethenylpyrrolidine, upon formation of their trifluoroacetic acid salts, have the potential to act as effective asymmetric catalysts. The trifluoroacetic acid salt of a chiral amine can create a well-defined chiral environment that can induce enantioselectivity in a variety of organic transformations, such as aldol reactions, Michael additions, and cycloadditions. unibo.it

In such a catalytic system, the pyrrolidinium moiety would be responsible for the activation of one of the reactants (e.g., an aldehyde or a ketone) through the formation of an enamine or an iminium ion, while the chiral backbone would control the stereochemical outcome of the reaction. The ethenyl group could be further functionalized to tune the steric and electronic properties of the catalyst or to immobilize it on a solid support. The use of trifluoroacetic acid is often crucial in these systems to ensure the formation of the active catalytic species. unibo.it

Advanced Spectroscopic and Spectrometric Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of organic molecules in solution. For 2-Ethenylpyrrolidine, trifluoroacetic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and advanced two-dimensional (2D) NMR experiments provides a complete picture of its covalent framework and spatial arrangement.

Given the absence of direct literature spectra for 2-ethenylpyrrolidine, the expected chemical shifts can be reliably predicted by comparison with structurally analogous compounds, such as N-vinyl-2-pyrrolidone and other 2-substituted pyrrolidines. The protonation of the pyrrolidine (B122466) nitrogen by trifluoroacetic acid is expected to induce a significant downfield shift for the protons and carbons adjacent to the nitrogen atom due to the inductive effect of the positive charge.

Predicted ¹H and ¹³C NMR Data for the 2-Ethenylpyrrolidinium Cation

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~3.5 - 4.0 | C-2: ~60 - 65 |

| H-3α, H-3β | ~1.8 - 2.2 | C-3: ~25 - 30 |

| H-4α, H-4β | ~1.7 - 2.1 | C-4: ~22 - 27 |

| H-5α, H-5β | ~3.0 - 3.5 | C-5: ~45 - 50 |

| H-1' (vinyl) | ~5.8 - 6.2 | C-1' (vinyl): ~130 - 135 |

| H-2'a (vinyl) | ~5.0 - 5.4 | C-2' (vinyl): ~115 - 120 |

| H-2'b (vinyl) | ~5.0 - 5.4 | |

| NH₂⁺ | ~8.0 - 9.0 |

Note: These are estimated values and can be influenced by solvent and concentration.

To unambiguously assign the predicted proton and carbon signals and to establish the detailed connectivity and stereochemistry, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the 2-ethenylpyrrolidinium cation, COSY would show correlations between the vinyl protons (H-1' with H-2'a and H-2'b) and within the pyrrolidine ring spin system (H-2 with H-3, H-3 with H-4, and H-4 with H-5).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton resonances. For instance, the proton signal at ~3.5-4.0 ppm would correlate with the carbon signal at ~60-65 ppm, confirming their assignment to the C-2/H-2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule. Key HMBC correlations would be expected from the vinyl protons (H-1', H-2') to the C-2 of the pyrrolidine ring, and from the H-2 proton to the vinyl carbons (C-1', C-2'), confirming the attachment of the ethenyl group at the 2-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing critical information about the stereochemistry and conformation of the molecule. For instance, NOE cross-peaks between the H-2 proton and one of the H-3 protons would help to define their relative orientation.

The five-membered pyrrolidine ring is not planar and undergoes rapid conformational changes in solution, a process known as pseudorotation. nih.gov This dynamic behavior can be studied using variable-temperature NMR experiments. At room temperature, the interconversion between different envelope and twisted conformations is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.

Upon cooling, the rate of this ring inversion can be slowed down, potentially leading to the decoalescence of the broad, averaged signals into distinct resonances for the individual conformers or for the axial and equatorial protons in the predominant conformation. By analyzing the spectra at different temperatures, it is possible to determine the energy barrier for this ring inversion process. The presence of the substituent at the C-2 position influences the conformational equilibrium of the pyrrolidine ring. frontiersin.org

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine-containing compounds. In the case of 2-Ethenylpyrrolidine, trifluoroacetic acid, ¹⁹F NMR is used to characterize the trifluoroacetate (B77799) (TFA) counterion. nih.gov

The trifluoroacetate anion gives a sharp, single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to its environment, including the solvent and the nature of the counterion. dovepress.comdtic.mil Typically, the ¹⁹F chemical shift for the trifluoroacetate anion is observed in the range of -74 to -77 ppm relative to a standard such as CFCl₃. chemicalbook.comandreas-brinkmann.net The presence of a single peak confirms the magnetic equivalence of the three fluorine atoms. The precise chemical shift can provide information about ion pairing and solvation effects.

Typical ¹⁹F NMR Data for the Trifluoroacetate Anion

| Moiety | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity |

| CF₃COO⁻ | -74 to -77 | Singlet |

Note: Chemical shift is referenced to CFCl₃.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to elucidate its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the 2-ethenylpyrrolidinium cation. Using techniques like electrospray ionization (ESI), the intact cation can be observed in the gas phase. The measured exact mass would be compared to the theoretical mass calculated from the elemental composition (C₆H₁₂N⁺), allowing for unambiguous formula determination.

Predicted HRMS Data for the 2-Ethenylpyrrolidinium Cation

| Ion | Elemental Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₆H₁₂N⁺ | 98.0964 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of 2-ethenylpyrrolidine at m/z 98), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the precursor ion.

For the 2-ethenylpyrrolidinium cation, several characteristic fragmentation pathways can be postulated based on the known fragmentation of pyrrolidine alkaloids and other nitrogen-containing heterocycles. nih.govresearchgate.net

Plausible Fragmentation Pathways:

Loss of ethylene (B1197577): A common fragmentation pathway for pyrrolidines involves the loss of ethylene (C₂H₄, 28 Da) from the ring, leading to a fragment ion at m/z 70.

Loss of the vinyl group: Cleavage of the C-C bond between the pyrrolidine ring and the vinyl group could lead to the loss of a vinyl radical (•C₂H₃, 27 Da), resulting in a fragment at m/z 71, or the loss of ethene (C₂H₄, 28 Da) via a rearrangement, giving a fragment at m/z 70.

Ring-opening and subsequent fragmentation: The pyrrolidine ring can undergo cleavage, followed by a series of fragmentations leading to smaller ions.

The analysis of these fragmentation pathways in the MS/MS spectrum allows for the confirmation of the proposed structure of the 2-ethenylpyrrolidinium cation.

Vibrational Spectroscopy for Functional Group and Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intermolecular interactions within a compound. For the salt 2-ethenylpyrrolidinium trifluoroacetate, these methods would reveal characteristic vibrations of both the cation and the anion, as well as shifts indicative of their ionic interaction.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides a unique fingerprint of the compound. For 2-ethenylpyrrolidinium trifluoroacetate, the IR spectrum is predicted to be a superposition of the vibrational modes of the 2-ethenylpyrrolidinium cation and the trifluoroacetate anion, with notable shifts due to salt formation.

Key Predicted IR Absorption Bands:

N-H Stretching: The most significant change upon salt formation is the appearance of a broad and strong absorption band in the region of 2700-3200 cm⁻¹. This band is characteristic of the N⁺-H stretching vibration in the protonated amine (the pyrrolidinium (B1226570) ring), confirming the transfer of a proton from trifluoroacetic acid.

C=C Stretching: A peak corresponding to the ethenyl (vinyl) group's C=C stretching vibration is expected around 1640-1680 cm⁻¹.

Trifluoroacetate Anion Vibrations: The trifluoroacetate anion (CF₃COO⁻) would exhibit very strong and characteristic absorption bands. A strong asymmetric stretching vibration of the COO⁻ group is anticipated in the range of 1650-1700 cm⁻¹, potentially overlapping with the C=C stretch. A symmetric stretching band would appear in the 1400-1450 cm⁻¹ region.

C-F Stretching: Intense absorption bands due to the C-F stretching vibrations of the CF₃ group are expected in the 1100-1300 cm⁻¹ region.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 2700-3200 | N⁺-H Stretch | Pyrrolidinium | Strong, Broad |

| 1650-1700 | Asymmetric COO⁻ Stretch | Trifluoroacetate | Very Strong |

| 1640-1680 | C=C Stretch | Ethenyl | Medium |

| 1400-1450 | Symmetric COO⁻ Stretch | Trifluoroacetate | Strong |

| 1100-1300 | C-F Stretch | Trifluoromethyl | Very Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations.

Key Predicted Raman Signals:

Symmetric COO⁻ Stretching: The symmetric stretch of the trifluoroacetate's carboxylate group is expected to produce a strong and distinct signal in the Raman spectrum, likely around 1400-1450 cm⁻¹.

C=C Stretching: The C=C stretching vibration of the ethenyl group, being a relatively non-polar bond, should give rise to a strong and sharp peak in the 1640-1680 cm⁻¹ range.

C-H Vibrations: Aliphatic and vinylic C-H stretching vibrations would be visible in the 2800-3100 cm⁻¹ region.

CF₃ Vibrations: The symmetric stretching of the CF₃ group would also be Raman active, appearing in the fingerprint region.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 1640-1680 | C=C Stretch | Ethenyl | Strong |

| 1400-1450 | Symmetric COO⁻ Stretch | Trifluoroacetate | Strong |

| 2800-3100 | C-H Stretches | Aliphatic/Vinylic | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

As of this analysis, no published crystal structure for 2-ethenylpyrrolidinium trifluoroacetate is available. However, if suitable single crystals could be grown, X-ray crystallography would provide definitive information about its three-dimensional solid-state structure.

This technique would precisely determine bond lengths, bond angles, and the conformation of the 2-ethenylpyrrolidinium cation. It would also reveal the packing arrangement of the ions in the crystal lattice. Of particular interest would be the characterization of hydrogen bonding interactions. It is highly probable that a strong hydrogen bond exists between the protonated nitrogen of the pyrrolidinium ring (N⁺-H) and one of the oxygen atoms of the trifluoroacetate anion (⁻O-C=O). X-ray crystallography would provide the exact distances and angles of this crucial interaction, which governs the stability and properties of the crystalline salt.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration

The 2-ethenylpyrrolidine moiety is chiral, as the carbon atom at position 2 is a stereocenter, bonded to four different groups (a hydrogen atom, the ethenyl group, and two different parts of the pyrrolidine ring). Therefore, this compound can exist as a pair of enantiomers, (R)-2-ethenylpyrrolidine and (S)-2-ethenylpyrrolidine.

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. While the trifluoroacetate anion is achiral and would not contribute to the CD spectrum, the chiral 2-ethenylpyrrolidinium cation would produce a characteristic CD signal.

Enantiomeric Purity: A non-racemic sample of the salt would exhibit a non-zero CD spectrum. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. Thus, CD spectroscopy could be used as a quantitative method to determine the enantiomeric purity.

Absolute Configuration: The sign and shape of the Cotton effects in the CD spectrum are related to the absolute configuration of the stereocenter. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration ((R) or (S)) of the 2-ethenylpyrrolidinium cation could be assigned.

Computational and Theoretical Studies of 2 Ethenylpyrrolidine, Trifluoroacetic Acid

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis